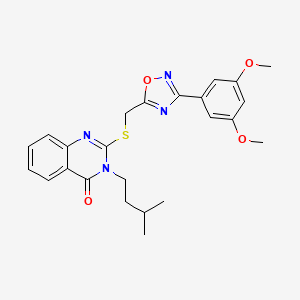

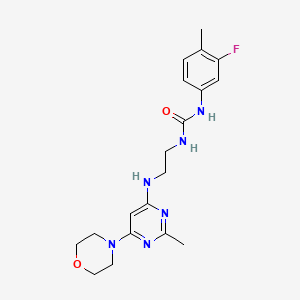

![molecular formula C17H15N5O3S2 B2517361 3-(2-甲氧基乙基)-2-{[(3-吡啶-2-基-1,2,4-恶二唑-5-基)甲基]硫代}噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1223757-87-6](/img/structure/B2517361.png)

3-(2-甲氧基乙基)-2-{[(3-吡啶-2-基-1,2,4-恶二唑-5-基)甲基]硫代}噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its significance in medicinal chemistry due to its diverse biological activities. The structure of the compound suggests that it may have potential as a therapeutic agent, given the presence of a thienopyrimidinone core, which is often associated with antimicrobial and antifungal properties, as well as possible anticancer activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves a multi-step process. However, a greener approach has been reported for the synthesis of this class of compounds, which utilizes a catalytic four-component reaction. This method combines ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide to produce thieno[2,3-d]pyrimidin-4(3H)-ones with step economy and easy purification . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been studied through various techniques, including crystallography and density functional theory (DFT). For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and its geometric bond lengths and angles were compared with DFT calculations . These studies are crucial for understanding the three-dimensional conformation of the molecules and their electronic properties, which are important for their biological activity.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4(3H)-one core can undergo various chemical reactions, which allow for the introduction of different functional groups that can modulate the biological activity of the compounds. For example, the introduction of a m-methoxyphenyl group and an ethylenediamine side chain has been shown to significantly enhance antibacterial activity . Similarly, modifications to the thienopyrimidinone core, such as chlorination and condensation with different amines, have been employed to synthesize compounds with antiproliferative activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological evaluation of these compounds often includes the determination of their minimum inhibitory concentration (MIC) against various pathogens, which reflects their potency as antimicrobial agents . Additionally, the evaluation of their toxicity in vitro and in vivo is crucial for assessing their safety profile . The antiproliferative activity of these compounds against different cancer cell lines is also a key property that is often assessed through IC50 values .

科学研究应用

合成和荧光特性

含多环 N-杂环化合物的合成和研究,包括噻吩并[3,2-d]嘧啶衍生物,已经发现了具有潜在材料科学应用的新环化产物,特别是由于它们的固态荧光特性 (Okuda, Ide, Uramaru, & Hirota, 2015)。这些化合物表现出独特的荧光,可用于开发荧光材料和传感器。

抗菌和抗炎研究

涉及噻吩并[3,2-d]嘧啶衍生物的另一条研究途径集中在它们的抗菌和抗炎潜力上。一项研究报告了一锅法合成嘧啶并噻唑烷酮及其抗炎和抗菌活性评价,显示出从中等到有希望的结果 (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010)。这表明该化合物的衍生物在开发新药剂方面可能具有重要应用。

抗增殖和细胞抑制活性

对噻吩并[3,2-d]嘧啶衍生物的进一步研究揭示了它们在癌症研究中的潜力,特别是关于它们的抗增殖和细胞抑制活性。Tichy 等人 (2017) 的一项研究合成了噻吩稠合的 7-脱氮嘌呤核糖核苷,显示出针对广泛的癌症和白血病细胞系的低微摩尔或亚微摩尔体外细胞抑制活性,以及一些针对 HCV 的抗病毒活性 (Tichy, Smoleń, Tloušt’ová, Pohl, Oždian, Hejtmánková, Líšková, Gurská, Džubák, Hajdůch, & Hocek, 2017)。这项研究表明,这些化合物可能是抗癌和抗病毒疗法的有希望的候选者。

化学合成和表征

含有多种部分的新噻吩并[3,2-d]嘧啶衍生物的化学合成和表征已经得到广泛研究,表明了这些化合物在化学合成中的多功能性和适应性 (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017)。这些研究为杂环化学的扩展做出了重大贡献,为治疗相关分子的开发提供了新的途径。

属性

IUPAC Name |

3-(2-methoxyethyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S2/c1-24-8-7-22-16(23)14-11(5-9-26-14)19-17(22)27-10-13-20-15(21-25-13)12-4-2-3-6-18-12/h2-6,9H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBAUOXXGPBSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

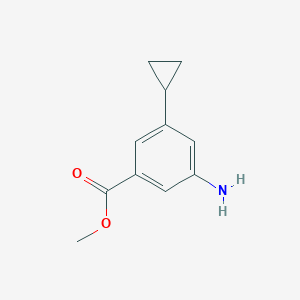

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)

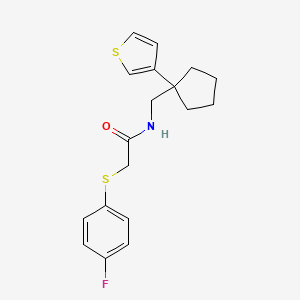

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

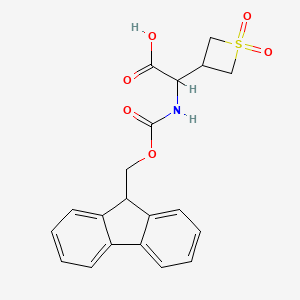

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)